6-Amino-5-iodo-pyridine-3-carbaldehyde

Catalog No.
S12552588
CAS No.
M.F
C6H5IN2O
M. Wt
248.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-iodo-pyridine-3-carbaldehyde

Product Name

6-Amino-5-iodo-pyridine-3-carbaldehyde

IUPAC Name

6-amino-5-iodopyridine-3-carbaldehyde

Molecular Formula

C6H5IN2O

Molecular Weight

248.02 g/mol

InChI

InChI=1S/C6H5IN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9)

InChI Key

DIQUWUHRWRKASQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)N)C=O

6-Amino-5-iodo-pyridine-3-carbaldehyde is a chemical compound with the empirical formula C₆H₄INO and a molecular weight of 233.01 g/mol. It is characterized by the presence of an amino group, an iodine atom, and an aldehyde functional group attached to a pyridine ring. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups .

, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
  • Condensation Reactions: The aldehyde group can react with amines or alcohols to form imines or acetals, respectively.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activity or different properties .

Research indicates that derivatives of 6-amino-5-iodo-pyridine-3-carbaldehyde may exhibit significant biological activities, particularly in:

  • Antimicrobial Activity: Some studies have explored its potential as an antimicrobial agent.
  • Anticancer Properties: Compounds derived from this structure are being investigated for their efficacy in cancer treatment, targeting specific pathways involved in tumor growth .

The exact mechanisms of action are still under investigation, but they likely involve interactions with cellular targets that influence various biological processes.

The synthesis of 6-amino-5-iodo-pyridine-3-carbaldehyde can be achieved through several methods:

  • Starting Material Reaction: A common method involves starting from 3-iodo-4,5-dimethoxybenzaldehyde. This compound undergoes various transformations to yield 6-amino-5-iodo-pyridine-3-carbaldehyde.
  • Functional Group Modifications: The introduction of the amino group and subsequent modifications can be performed through established organic synthesis techniques such as amination and formylation reactions.

The choice of method often depends on the desired purity and yield of the final product .

6-Amino-5-iodo-pyridine-3-carbaldehyde has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly in the search for new antimicrobial and anticancer agents.
  • Organic Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may also find applications in developing new materials or catalysts .

Interaction studies involving 6-amino-5-iodo-pyridine-3-carbaldehyde focus on its reactivity with biological molecules and other chemical entities. These studies aim to elucidate:

  • Binding Affinities: Understanding how well this compound interacts with specific proteins or enzymes can help gauge its potential therapeutic uses.
  • Mechanistic Pathways: Investigating how this compound influences cellular pathways can provide insights into its biological effects.

Such studies are crucial for determining the compound's viability as a drug candidate .

Similar Compounds: Comparison

Several compounds share structural similarities with 6-amino-5-iodo-pyridine-3-carbaldehyde. These include:

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
2-Amino-5-Iodopyridine-3-CarbaldehydeC₆H₅IN₂O248.02Different position of amino group
4-Amino-5-Iodopyridine-3-CarboxaldehydeC₆H₅IN₂O248.02Variation in functional groups
6-AminonicotinaldehydeC₆H₆N₂O134.16Lacks iodine; different biological activity

These compounds are studied for their unique properties and potential applications, highlighting the distinctiveness of 6-amino-5-iodo-pyridine-3-carbaldehyde in medicinal chemistry and organic synthesis .

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.94466 g/mol

Monoisotopic Mass

247.94466 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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